Octadecylsuccinic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79894. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-octadecyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFCVUTYZHUNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858785 | |

| Record name | Octadecyl succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47458-32-2 | |

| Record name | Dihydro-3-octadecyl-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47458-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, dihydro-3-octadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047458322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecylsuccinic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro-3-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3-octadecylfuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling the Amphiphilic Workhorse

An In-Depth Technical Guide to the Chemical Properties and Applications of Octadecylsuccinic Anhydride (ODSA)

Prepared by: Gemini, Senior Application Scientist

This compound (ODSA) is a functionalized cyclic dicarboxylic anhydride characterized by a five-membered succinic anhydride ring and a long, hydrophobic C18 alkyl chain. This unique amphiphilic structure—possessing both a reactive, polar head group and a nonpolar, lipophilic tail—is the cornerstone of its versatility. While seemingly a simple molecule, ODSA serves as a powerful and strategic building block in fields ranging from pharmaceutical sciences to advanced materials. In drug development, its ability to covalently modify carrier molecules or active pharmaceutical ingredients (APIs) allows for the sophisticated tuning of properties such as solubility, bioavailability, and release kinetics.[1] This guide provides an in-depth exploration of the core chemical properties of ODSA, the causal mechanisms behind its reactivity, and its practical applications for researchers and drug development professionals.

Core Chemical and Physical Properties

The efficacy of ODSA in any application is fundamentally governed by its physicochemical characteristics. These properties dictate its solubility, handling requirements, and reactivity profile.

Structural and Molecular Data

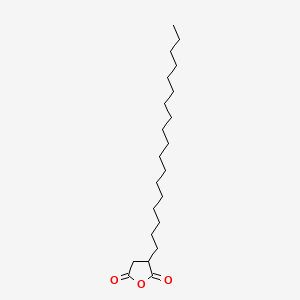

ODSA's structure is the primary determinant of its function. The strained five-membered anhydride ring is electrophilic and susceptible to nucleophilic attack, providing a reactive site for covalent modification. The long octadecyl chain imparts significant hydrophobicity, driving its association with nonpolar environments.

Caption: Chemical Structure of this compound.

Physical Properties Summary

A comprehensive summary of ODSA's key physical properties is presented below. Understanding these parameters is critical for designing experiments, ensuring proper storage, and predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 47458-32-2 | [2][3] |

| Molecular Formula | C₂₂H₄₀O₃ | [2] |

| Molecular Weight | 352.56 g/mol | [4] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 77.0 - 81.0 °C | |

| Solubility | Insoluble in water; Soluble in toluene | |

| Storage Conditions | Store in a cool, dark place (<15°C) under inert gas | [2] |

| Key Sensitivity | Moisture sensitive | [5] |

Synthesis and Chemical Reactivity

The utility of ODSA stems directly from the reactivity of its anhydride functional group. As a derivative of a dicarboxylic acid, it readily participates in nucleophilic acyl substitution reactions.[6]

General Synthesis Pathway

Industrially, alkyl succinic anhydrides like ODSA are typically synthesized via an "ene reaction." This process involves the thermal reaction of maleic anhydride with an appropriate long-chain olefin, such as 1-octadecene.[7] This method provides a direct and efficient route to creating the core structure. Alternative laboratory-scale syntheses can involve the dehydration of the corresponding octadecylsuccinic acid using dehydrating agents like acetyl chloride or acetic anhydride, a common method for forming cyclic anhydrides.[8]

Core Reactivity: Nucleophilic Acyl Substitution

The anhydride group is highly susceptible to attack by nucleophiles (Nu:⁻), leading to the opening of the five-membered ring. This reaction is the foundation for nearly all of ODSA's applications in surface modification and bioconjugation.

Caption: Core reactivity pathway of ODSA with common nucleophiles.

Key Reactions:

-

Hydrolysis: This is arguably the most significant reaction from a handling perspective. ODSA reacts with water, even atmospheric moisture, to hydrolyze into its corresponding dicarboxylic acid, octadecylsuccinic acid.[9] This is why it must be stored under inert, anhydrous conditions to maintain its reactivity.[5] The resulting diacid, while less reactive, retains the amphiphilic character.

-

Alcoholysis (Esterification): In the presence of an alcohol (R-OH), ODSA undergoes alcoholysis to form a monoester derivative.[10] This reaction is fundamental to its use in modifying polysaccharides like starch, cellulose, or hyaluronic acid, which are rich in hydroxyl groups.[11][12] The reaction introduces the hydrophobic octadecyl tail onto the hydrophilic polymer backbone, drastically altering its properties.

-

Aminolysis (Amidation): ODSA reacts readily with primary and secondary amines (R-NH₂) to form stable amide bonds.[6] This reaction is crucial in bioconjugation, for example, by linking ODSA to lysine residues on proteins or to amine-functionalized drug molecules to create prodrugs.[1]

Applications in Research and Drug Development

The unique amphiphilic and reactive nature of ODSA makes it a versatile tool for scientists, particularly in the pharmaceutical domain.

Emulsification and Stabilization

ODSA is a precursor to powerful emulsifying agents. By reacting ODSA with hydrophilic polymers like starch, researchers can create amphiphilic macromolecules capable of stabilizing oil-in-water emulsions.[13][14] These modified starches act as particulate stabilizers in what are known as Pickering emulsions, where they adsorb to the oil-water interface, creating a physical barrier that prevents droplet coalescence.[15][16] This is highly valuable for formulating poorly water-soluble drugs, protecting sensitive APIs from degradation, and creating stable delivery vehicles.

Microencapsulation and Nanoencapsulation

The same principles that govern emulsification make ODSA-modified polymers excellent wall materials for encapsulation.[17][18] In this application, an active ingredient (the "core") is entrapped within a protective shell (the "wall"). ODSA-modified starch, for instance, can encapsulate volatile essential oils or sensitive drug compounds, protecting them from oxidation and controlling their release.[17][19] In drug development, this can be extended to nano-scale systems. For example, ODSA-modified hyaluronic acid can self-assemble into nanogels that efficiently encapsulate peptides or other biologics, shielding them from degradation and potentially reducing their cytotoxicity.[11]

Prodrug Development and Surface Modification

The ability of ODSA to react with APIs containing hydroxyl or amine groups enables its use in prodrug strategies.[1] By covalently linking the hydrophobic ODSA moiety to a drug, its lipophilicity can be increased, which may enhance its ability to cross cell membranes. The resulting ester or amide bond can be designed to be cleaved by enzymes in the body, releasing the active drug at the target site. This approach can improve a drug's pharmacokinetic profile, including its solubility, bioavailability, and half-life.[1]

Experimental Protocols & Methodologies

Trustworthy and reproducible science relies on well-defined protocols. Below is a representative methodology for a common application of ODSA: the modification of starch.

Protocol: Synthesis of ODSA-Modified Starch

This protocol describes a standard aqueous slurry method for the esterification of starch with ODSA. The causality behind the choice of alkaline pH is to deprotonate a portion of the starch hydroxyl groups, increasing their nucleophilicity and facilitating the attack on the anhydride ring.

Materials:

-

Native starch (e.g., corn, wheat)

-

This compound (ODSA)

-

Sodium Hydroxide (NaOH), 1 M solution

-

Hydrochloric Acid (HCl), 1 M solution

-

Distilled Water

-

Ethanol (95%)

Procedure:

-

Slurry Preparation: Prepare a 35% (w/v) aqueous starch slurry by suspending 25 g of native starch in distilled water.[12]

-

pH Adjustment & Equilibration: Place the slurry in a reaction vessel within a water bath maintained at 35 °C. While stirring, adjust the pH of the slurry to 8.5–9.0 using 1 M NaOH.[12] Allow the system to equilibrate for 15-20 minutes.

-

ODSA Addition: Add the desired amount of ODSA (e.g., 3-10% by weight of starch) to the slurry.

-

Reaction: Maintain the reaction for 2-4 hours, keeping the pH constant at 8.5–9.0 by periodic, dropwise addition of 1 M NaOH. The consumption of NaOH is indicative of the ring-opening reaction, which produces a carboxylic acid group.

-

Neutralization & Termination: Terminate the reaction by neutralizing the slurry to a pH of 6.5 with 1 M HCl.[12]

-

Washing & Purification: Filter the modified starch and wash it thoroughly with distilled water to remove any unreacted ODSA and salts. Follow with a wash using 95% ethanol to aid in drying and remove residual hydrophobic impurities.[12]

-

Drying: Dry the purified ODSA-starch in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Analytical Characterization

Validation of the modification is a critical step.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is the primary technique to confirm successful esterification. The key diagnostic signal is the appearance of a new carbonyl (C=O) stretching peak at approximately 1730 cm⁻¹, which corresponds to the newly formed ester bond and is absent in the native starch spectrum.[12][20]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to quantify the degree of substitution (DS) by first hydrolyzing the ester bonds under alkaline conditions to release octadecylsuccinic acid, which can then be separated and quantified against a standard curve.[21]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For more detailed analysis, especially of unbound or residual anhydride, GC-MS can be used. This often requires a derivatization step, such as methylation, to make the analyte volatile enough for GC analysis.[22]

Safety and Handling

As a reactive chemical, proper handling of ODSA is paramount to ensure laboratory safety.

-

Hazards: ODSA is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the solid or its solutions.[2][23]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Due to its moisture sensitivity, ODSA must be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.[2]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic molecular tool for imparting amphiphilicity and enabling covalent modification. Its well-defined reactivity, centered on the nucleophilic opening of its anhydride ring, provides a reliable and versatile platform for researchers in materials science and drug development. By understanding its core chemical properties—from its physical state and solubility to its predictable reactions with water, alcohols, and amines—scientists can harness ODSA to construct sophisticated systems such as stabilized emulsions, controlled-release microcapsules, and targeted prodrugs. As the demand for advanced drug delivery systems and functional biomaterials continues to grow, the role of well-characterized reagents like ODSA will undoubtedly expand.

References

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound. Retrieved from TCI Chemicals website.[2]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: Succinic anhydride, octadecenyl-. Retrieved from Angene Chemical website.[23]

-

PrepChem.com. (n.d.). Synthesis of 2-octadecenyl succinic acid. Retrieved from [Link][24]

-

Fisher Scientific. (2010, November 1). SAFETY DATA SHEET: Succinic anhydride. Retrieved from Fisher Scientific website.[25]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53850222, i-Octadecenyl succinic anhydride. Retrieved from [Link][26]

-

MedChemExpress. (2025, April 17). Octenyl succinic anhydride-SDS. Retrieved from MedChemExpress website.[27]

-

TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: Isooctadecenylsuccinic Anhydride (mixture of branched chain isomers). Retrieved from TCI Chemicals website.[28]

-

ResearchGate. (n.d.). Structure and emulsification properties of octenyl succinic anhydride starch using acid-hydrolyzed method. Retrieved from [Link][13]

-

ResearchGate. (n.d.). Identification of isomers and determination of octenylsuccinate in modified starch by HPLC and mass spectrometry. Retrieved from [Link][21]

-

TCI Chemicals. (2025, June 2). SAFETY DATA SHEET: Octadecenylsuccinic Anhydride (mixture of isomers). Retrieved from TCI Chemicals website.[5]

-

Tovar, J., et al. (2016). Comparative Emulsifying Properties of Octenyl Succinic Anhydride (OSA)-Modified Starch: Granular Form vs Dissolved State. Molecules, 21(8), 1030. [Link][15]

-

Xiao, Z., et al. (2019). Microcapsules based on octenyl succinic anhydride (OSA)-modified starch and maltodextrins changing the composition and release property of rose essential oil. International Journal of Biological Macromolecules, 137, 132-138. [Link][17]

-

Zi, Y., et al. (2022). Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions. Food Science & Nutrition, 10(11), 3847-3857. [Link][14]

-

Li, X., et al. (2014). Emulsification properties of enzymatically treated octenyl‐succinic anhydride starch. Journal of the Science of Food and Agriculture, 94(12), 2510-2516.[29]

-

MDPI. (n.d.). The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions. Retrieved from [Link][16]

-

National Center for Biotechnology Information. (n.d.). Nanoencapsulation of limonene in octenyl succinic anhydride-modified starch (OSA-ST) and maltodextrin. Retrieved from [Link][19]

-

van der Veen, Z., et al. (2023). Encapsulation of SAAP-148 in Octenyl Succinic Anhydride-Modified Hyaluronic Acid Nanogels for Treatment of Skin Wound Infections. Pharmaceutics, 15(2), 464. [Link][11]

-

ResearchGate. (n.d.). Microcapsules based on octenyl succinic anhydride (OSA)-modified starch and maltodextrins changing the composition and release property of rose essential oil. Retrieved from [Link][18]

-

Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from [Link][8]

-

ResearchGate. (n.d.). Effect of Surface Esterification with Octenyl Succinic Anhydride on Hydrophilicity of Corn Starch Films. Retrieved from [Link][30]

-

Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from [Link][31]

-

MilliporeSigma. (n.d.). Pharmaceutical Synthesis: The Role of Succinic Anhydride. Retrieved from [Link][1]

-

ResearchGate. (n.d.). Preparation and characterization of DeSC modified using succinic anhydride. Retrieved from [Link][32]

-

Kim, H. Y., et al. (2024). Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch. Foods, 13(9), 1395. [Link][20]

-

Google Patents. (n.d.). CN103833705A - Synthesis process of dodecenyl succinic anhydride. Retrieved from [7]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Anhydrides. Retrieved from [Link][6]

-

Lee, S. H., et al. (2024). Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch. Foods, 13(9), 1395. [Link][12]

-

Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link][33]

-

SIELC Technologies. (n.d.). HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column. Retrieved from [Link][34]

-

Korea Science. (n.d.). DETERMINATION OF ALKENYL SUCCINIC ANHYDRIDE (ASA) IN PULP AND PAPER SAMPLES. Retrieved from [Link][22]

-

P&S Chemicals. (n.d.). Product information, N-octadecylsuccinic anhydride. Retrieved from [Link][35]

-

Bunton, C. A., et al. (1965). The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. Journal of the Chemical Society (Resumed), 1024. [Link][36]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link][10]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link][37]

-

ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and.... Retrieved from [Link][38]

-

The Organic Chemistry Tutor. (2021, May 3). Alcoholysis and Hydrolysis of Acid Anhydrides. Retrieved from [Link][39]

-

The Organic Chemistry Tutor. (2017, March 2). Anhydride Hydrolysis. Retrieved from [Link][9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | 47458-32-2 [chemicalbook.com]

- 4. 2-OCTADECYLSUCCINIC ANHYDRIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Encapsulation of SAAP-148 in Octenyl Succinic Anhydride-Modified Hyaluronic Acid Nanogels for Treatment of Skin Wound Infections | MDPI [mdpi.com]

- 12. Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative Emulsifying Properties of Octenyl Succinic Anhydride (OSA)-Modified Starch: Granular Form vs Dissolved State - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Microcapsules based on octenyl succinic anhydride (OSA)-modified starch and maltodextrins changing the composition and release property of rose essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Nanoencapsulation of limonene in octenyl succinic anhydride-modified starch (OSA-ST) and maltodextrin: Investigation and comparison of physicochemical properties, efficiency and morphology of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. DETERMINATION OF ALKENYL SUCCINIC ANHYDRIDE (ASA) IN PULP AND PAPER SAMPLES -Proceedings of the Korea Technical Association of the Pulp and Paper Industry Conference | Korea Science [koreascience.kr]

- 23. angenechemical.com [angenechemical.com]

- 24. prepchem.com [prepchem.com]

- 25. fishersci.com [fishersci.com]

- 26. i-Octadecenyl succinic anhydride | C22H38O3 | CID 53850222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. file.medchemexpress.com [file.medchemexpress.com]

- 28. tcichemicals.com [tcichemicals.com]

- 29. discovery.researcher.life [discovery.researcher.life]

- 30. researchgate.net [researchgate.net]

- 31. broadview-tech.com [broadview-tech.com]

- 32. researchgate.net [researchgate.net]

- 33. Anhydride synthesis [organic-chemistry.org]

- 34. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]

- 35. pschemicals.com [pschemicals.com]

- 36. 1024. The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 37. Ester synthesis by esterification [organic-chemistry.org]

- 38. researchgate.net [researchgate.net]

- 39. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Octadecylsuccinic Anhydride: Structure, Synthesis, and Applications

Abstract

Octadecylsuccinic anhydride (ODSA) is a functionalized long-chain hydrocarbon of significant interest in materials science and pharmaceutical development. Its amphiphilic character, derived from a long C18 alkyl chain and a reactive succinic anhydride headgroup, makes it a versatile molecule for surface modification and the synthesis of complex delivery systems. This guide provides a comprehensive overview of ODSA, detailing its molecular structure, physicochemical properties, and the fundamental principles of its synthesis. We will explore the prevalent "Ene" reaction mechanism, offer a detailed laboratory-scale protocol, and discuss essential characterization techniques. The narrative is grounded in established chemical principles to provide researchers, scientists, and drug development professionals with a robust understanding of this important chemical intermediate.

Introduction and Strategic Importance

This compound (ODSA), and its close isomer octadecenylsuccinic anhydride (ODSA), are members of the alkenyl succinic anhydride (ASA) family. These molecules are distinguished by a lipophilic alkyl tail, which imparts oil solubility and hydrophobicity, and a polar, reactive anhydride ring, which can readily react with nucleophiles such as alcohols and amines.[1] This dual nature is the cornerstone of its utility.

In the pharmaceutical and life sciences sectors, this amphiphilicity is leveraged to modify hydrophilic biopolymers like starches, polysaccharides, and proteins.[2][3] This modification introduces hydrophobic moieties, enabling the creation of self-assembling nanostructures, such as micelles and nanogels, which are highly effective for encapsulating and delivering poorly soluble active pharmaceutical ingredients (APIs).[2][4][5] The ability to form stable emulsions and act as a carrier for hydrophobic drugs positions ODSA as a key enabling molecule in advanced drug delivery systems.[4][5]

Molecular Structure and Physicochemical Properties

ODSA is characterized by a succinic anhydride ring substituted with an eighteen-carbon alkyl chain. The precise point of attachment and the saturation of the chain can vary, leading to different isomers. The most common precursor is 1-octadecene, which results in 2-octadecylsuccinic anhydride.

Chemical Structure:

-

Molecular Formula: C₂₂H₄₀O₃[6]

-

CAS Number: 47458-32-2[7]

-

Structure: A five-membered succinic anhydride ring with a C₁₈H₃₇ alkyl group attached.

The key physicochemical properties of ODSA are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to slightly pale yellow crystalline powder or solid. | [6][7] |

| Molecular Weight | 352.56 g/mol | [8] |

| Melting Point | 77 - 81 °C | [7] |

| Purity | Typically >95.0% | [7] |

| Solubility | Soluble in nonpolar organic solvents; reacts with water and alcohols. |

Synthesis of this compound

The industrial and laboratory synthesis of ODSA is predominantly achieved through the thermal "Ene" reaction between 1-octadecene (the "ene") and maleic anhydride (the "enophile").[9]

The "Ene" Reaction: Principle and Mechanism

The Ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). The reaction proceeds through a concerted mechanism, meaning bond formation and bond breaking occur in a single step via a cyclic transition state.[10] This process involves the transfer of the allylic hydrogen from the ene to the enophile, a shift of the ene's double bond, and the formation of a new sigma bond between the two reactants.

The key advantages of this synthetic route are its atom economy (all atoms from the reactants are incorporated into the product) and the fact that it often proceeds without the need for solvents or catalysts, relying on thermal energy to overcome the activation barrier.[9]

Caption: The concerted "Ene" reaction mechanism for ODSA synthesis.

Key Reaction Parameters and Causality

-

Temperature: The thermal Ene reaction requires significant thermal energy. Typical reaction temperatures range from 120 °C to 250 °C.[9] This temperature is a critical parameter; it must be high enough to provide the activation energy for the concerted reaction but low enough to prevent thermal decomposition of the reactants or product and minimize unwanted side reactions like polymerization.

-

Reactant Ratio: A slight excess of one reactant, often maleic anhydride, may be used to drive the reaction to completion, but a near 1:1 molar ratio is common.[11]

-

Catalysts and Solvents: While the reaction can be performed neat (without solvent), high temperatures can sometimes lead to charring or polymerization.[9] In some cases, Lewis acids can be used to promote the reaction at lower temperatures. However, the uncatalyzed, solvent-free thermal route is often preferred for its simplicity and purity of the final product.[9]

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a trusted, step-by-step methodology for the synthesis of ODSA in a laboratory setting. This protocol is designed as a self-validating system, incorporating purification and characterization for verification.

Safety Precautions

-

Hazard Identification: this compound and maleic anhydride are classified as skin and eye irritants.[6][12] Inhalation of dust or fumes should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][13]

-

Engineering Controls: Conduct the reaction in a well-ventilated fume hood, especially during heating, to avoid inhalation of any volatile materials.[14]

Materials and Equipment

-

1-Octadecene (C₁₈H₃₆)

-

Maleic Anhydride (C₄H₂O₃)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and thermocouple

-

Nitrogen or Argon gas inlet

-

Vacuum distillation setup (optional, for purification)

-

Recrystallization solvents (e.g., hexane)

Synthesis Workflow

Caption: Step-by-step experimental workflow for ODSA synthesis.

Detailed Procedure

-

Reactor Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermocouple, and a nitrogen inlet. Ensure the system is dry and purged with an inert gas like nitrogen to prevent hydrolysis of the anhydride product.[11]

-

Charging Reactants: Charge the flask with 1-octadecene and maleic anhydride in a 1:1 molar ratio.

-

Reaction: Begin stirring and slowly heat the mixture to approximately 200°C. The reactants will melt and form a homogenous solution. Maintain this temperature for 4-8 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via infrared spectroscopy to observe the disappearance of the maleic anhydride C=O peaks and the appearance of the new ODSA anhydride peaks.

-

Purification: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. The crude product will solidify. For higher purity, the product can be purified by either:

-

Vacuum Distillation: To remove unreacted, lower-boiling-point starting materials.

-

Recrystallization: Dissolve the crude solid in a minimal amount of a hot non-polar solvent like hexane and allow it to cool slowly. The pure ODSA will crystallize out and can be collected by filtration.

-

Characterization and Quality Control

Confirming the identity and purity of the synthesized ODSA is a critical final step.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This is a rapid and effective technique. The key signals to look for in the product spectrum are the characteristic symmetric and asymmetric C=O stretching bands of a five-membered anhydride ring, typically appearing around 1780 cm⁻¹ and 1860 cm⁻¹. The disappearance of the C=C bond signal from maleic anhydride is also indicative of a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide definitive structural confirmation.[15] The ¹H NMR spectrum will show complex signals for the long alkyl chain protons and distinct signals for the protons on the succinic anhydride ring. ¹³C NMR will confirm the presence of the carbonyl carbons and the aliphatic carbons.

-

Acid Value Titration: A simple and reliable method to determine purity is to calculate the acid value. A known mass of the ODSA product is hydrolyzed with a standardized aqueous base (e.g., NaOH) to open the anhydride ring and form the dicarboxylate salt. The amount of base consumed can be used to calculate the purity of the anhydride.[16]

Applications in Drug Development

The unique structure of ODSA makes it highly valuable in pharmaceutical formulation. Its primary role is as a hydrophobic modification agent for hydrophilic polymers.[2][3]

-

Amphiphilic Polymer Synthesis: The anhydride ring of ODSA reacts readily with hydroxyl or amine groups on polysaccharides (like starch, hyaluronic acid, or dextran) or proteins (like gelatin).[2][5][17] This reaction covalently attaches the long C18 tail, transforming the biopolymer into an amphiphilic macromolecule.

-

Nanocarrier Formation: These modified polymers can self-assemble in aqueous solutions to form nanoparticles or nanogels with a hydrophobic core and a hydrophilic shell.[4][5] This structure is ideal for encapsulating hydrophobic drugs, improving their solubility, stability, and bioavailability.[4]

-

Bioadhesion: The resulting polymer systems can exhibit bioadhesive properties, which is advantageous for improving drug residence time at specific sites of absorption, such as the intestinal lining.[4]

Conclusion

This compound is a pivotal chemical intermediate whose value is derived from its elegant yet functional molecular architecture. Its synthesis, primarily via the robust and efficient thermal Ene reaction, is well-understood and scalable. For researchers in drug development, a thorough grasp of ODSA's synthesis and reactivity is essential for harnessing its potential to create sophisticated drug delivery systems. By enabling the transformation of standard biopolymers into advanced, functional nanocarriers, ODSA provides a powerful tool to overcome challenges of drug solubility and bioavailability, thereby accelerating the development of more effective therapeutics.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The ene reaction of maleic anhydride with alkenes. RSC Publishing.

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 47458-32-2. TCI Chemicals (APAC).

-

Mohamed, S. A., Debello, M., Cantot, J., Lavaud, S., Chollet, G., Queffélec, C., & Chailleux, E. (2025). a review on the mechanisms involved in the reaction of maleic anhydride with lipids. RSC Advances.

-

ChemEurope.com. (n.d.). Ene reaction.

-

TCI Chemicals. (2025). SAFETY DATA SHEET: Octadecenylsuccinic Anhydride (mixture of isomers).

-

Hoyt, H. M., St. John, P. C., Josimov, A. V., Figg, T. M., & Tantillo, D. J. (2018). The aromatic ene reaction. Nature Chemistry.

-

National Center for Biotechnology Information. (n.d.). i-Octadecenyl succinic anhydride. PubChem.

-

PrepChem.com. (n.d.). Synthesis of 2-octadecenyl succinic acid.

-

ResearchGate. (n.d.). Alder-ene addition of maleic anhydride to polyisobutene: Nuclear magnetic resonance evidence for an unconventional mechanism.

-

Google Patents. (2016). US20160130533A1 - Latex additives.

-

Fisher Scientific. (2010). SAFETY DATA SHEET: Succinic anhydride.

-

ThaiScience. (n.d.). Synthesis of Cationic Polymer Coated Magnetite Nanoparticles Based on Poly(maleic anhydride-alt-1-octadecene).

-

ResearchGate. (n.d.). Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications—A review.

-

ChemicalBook. (2024). This compound | 47458-32-2.

-

MedChemExpress. (2025). Octenyl succinic anhydride-SDS.

-

BuyersGuideChem. (n.d.). n-Octadecenylsuccinic anhydride | 28777-98-2.

-

DergiPark. (2024). Cumhuriyet Science Journal.

-

ResearchGate. (n.d.). Modification of poly(octadecene-alt-maleic anhydride) films by reaction with functional amines.

-

Polymer ADD PTE LTD. (2017). Safety Data Sheet: OCTENYL SUCCINIC ANHYDRIDE.

-

Sigma-Aldrich. (n.d.). 2-OCTADECYLSUCCINIC ANHYDRIDE AldrichCPR.

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 47458-32-2.

-

PubMed. (n.d.). Comparison of three new spectrophotometric methods for simultaneous determination of aspirin and salicylic acid in tablets without separation of pharmaceutical excipients.

-

PubMed. (n.d.). Modification of polysaccharides with octenyl succinic anhydride (OSA): Reaction, effect on their functional properties and applications.

-

Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides.

-

Taylor & Francis Online. (n.d.). Poly(maleic anhydride-alt-1-octadecene)-based bioadhesive nanovehicles improve oral bioavailability of poor water-soluble gefitinib.

-

Tokyo Chemical Industry UK Ltd. (n.d.). This compound 47458-32-2.

-

ResearchGate. (n.d.). Preparation and characterization of DeSC modified using succinic anhydride.

-

Organic Syntheses. (n.d.). succinic anhydride.

-

MDPI. (2023). Encapsulation of SAAP-148 in Octenyl Succinic Anhydride-Modified Hyaluronic Acid Nanogels for Treatment of Skin Wound Infections.

-

MilliporeSigma. (n.d.). Pharmaceutical Synthesis: The Role of Succinic Anhydride.

-

ResearchGate. (n.d.). ASA analysis data obtained from direct titration assay.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Modification of polysaccharides with octenyl succinic anhydride (OSA): Reaction, effect on their functional properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound | 47458-32-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 2-OCTADECYLSUCCINIC ANHYDRIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The aromatic ene reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20160130533A1 - Latex additives - Google Patents [patents.google.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 2017erp.com [2017erp.com]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Octadecylsuccinic Anhydride (CAS 47458-32-2) for Pharmaceutical Research and Development

This guide provides a comprehensive technical overview of octadecylsuccinic anhydride (ODSA), a versatile molecule with significant potential in pharmaceutical sciences. By leveraging its unique amphiphilic properties, researchers and drug development professionals can explore novel strategies for drug delivery, formulation enhancement, and bioconjugation. This document moves beyond a simple datasheet to offer insights into the causality behind its applications, grounded in established scientific principles and supported by authoritative references.

Core Concepts: Understanding this compound

This compound, with the CAS number 47458-32-2, is a cyclic dicarboxylic anhydride featuring a long C18 alkyl chain.[1][2] This structure imparts a distinct amphiphilic character, with a hydrophobic octadecyl tail and a reactive hydrophilic anhydride head. It is this duality that forms the basis of its utility in modifying the properties of other molecules and materials.[3]

Key Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 47458-32-2 | [1][2][4] |

| Molecular Formula | C22H40O3 | [5] |

| Molecular Weight | 352.56 g/mol | [5] |

| Appearance | White to light yellow powder or crystals | [6] |

| Synonyms | 3-octadecyldihydro-2,5-furandione, 2-octadecylsuccinic anhydride | [1][2] |

The reactivity of the anhydride group is central to its function. It readily undergoes nucleophilic acyl substitution with primary amines and hydroxyl groups to form stable amide and ester linkages, respectively. This reaction opens the anhydride ring, creating a succinate derivative with a free carboxylic acid group, which can be beneficial for subsequent functionalization or for altering the solubility profile of the modified substance.[7]

Synthesis of Long-Chain Alkyl Succinic Anhydrides

Conceptual Synthesis Workflow:

Caption: Conceptual pathway for the synthesis of this compound.

This process would yield octadecenylsuccinic anhydride, which could then be hydrogenated to produce the saturated this compound. Industrial processes for similar compounds, such as dodecenyl succinic anhydride, involve reacting polyisobutylene with maleic anhydride in the presence of a catalyst and initiator.[9]

Applications in Drug Development and Formulation

The long alkyl chain of ODSA makes it an excellent candidate for introducing hydrophobicity to various substrates. This has significant implications in drug delivery and formulation, where the modulation of a molecule's lipophilicity can profoundly impact its performance.

Hydrophobic Modification of Polymers and Nanoparticles

A primary application of long-chain alkyl succinic anhydrides is the hydrophobic modification of hydrophilic polymers such as polysaccharides (e.g., starch, hyaluronic acid, alginate) and proteins.[3][10] This modification transforms these materials into amphiphilic entities capable of acting as emulsifiers, stabilizers, and encapsulating agents.[3]

Causality: The covalent attachment of the hydrophobic octadecyl chain to a hydrophilic polymer backbone creates a macromolecular surfactant. In an aqueous environment, these modified polymers can self-assemble into micelles or nanoparticles, or adsorb at oil-water interfaces. The hydrophobic core of these structures can then serve as a reservoir for poorly water-soluble drugs, enhancing their solubility and stability.[11]

Workflow for Polymer Modification and Nanoparticle Formulation:

Caption: General workflow for creating drug-loaded nanoparticles using ODSA.

Prodrug and Bioconjugation Linker

Succinic anhydrides are utilized as linkers in the synthesis of prodrugs and bioconjugates.[7] The anhydride can react with a hydroxyl or amine group on a drug molecule, creating a succinate ester or amide. The newly formed carboxylic acid can then be used to conjugate the drug to a carrier molecule, such as a polymer or antibody, or it can serve to improve the drug's solubility and pharmacokinetic profile.[7]

Causality: The anhydride bond is more susceptible to hydrolysis than a typical ester bond, allowing for the release of the parent drug under physiological conditions.[12] The long octadecyl chain of ODSA would create a highly lipophilic prodrug, which could enhance its association with lipid membranes or be formulated into lipid-based delivery systems like liposomes or solid lipid nanoparticles.[13]

Hydrophobic Ion Pairing Agent

For charged drug molecules, particularly peptides and proteins, ODSA can potentially be used as a hydrophobic ion pairing (HIP) agent.[14] After hydrolysis to octadecylsuccinic acid, the carboxylate group can form an ion pair with a positively charged drug.

Causality: This ion pairing neutralizes the charge and introduces the long alkyl chain, dramatically increasing the hydrophobicity of the drug.[15] The resulting complex is more soluble in organic solvents and can be efficiently encapsulated into lipid-based nanocarriers, such as self-emulsifying drug delivery systems (SEDDS), for oral administration.[16][17]

Experimental Protocols (Exemplified with Analogs)

As specific protocols for ODSA are not widely published, the following are detailed, field-proven methodologies for analogous long-chain alkyl succinic anhydrides. These serve as a strong starting point for developing protocols with ODSA.

Protocol: Hydrophobic Modification of Hyaluronic Acid (HA) with Octenyl Succinic Anhydride (OSA)

This protocol, adapted from a study on OSA-modified HA nanogels for drug encapsulation, illustrates the fundamental principles of polysaccharide modification.[11]

Materials:

-

Hyaluronic acid (HA)

-

Octenyl succinic anhydride (OSA) - substitute with ODSA for your application

-

Sodium bicarbonate (NaHCO3)

-

0.5 M Sodium hydroxide (NaOH)

-

Ultrapure water

-

Dialysis tubing (appropriate MWCO)

-

Lyophilizer

Procedure:

-

Dissolution of HA: Dissolve 1.25 g of HA in 50 mL of ultrapure water.

-

Buffering: Add NaHCO3 to the HA solution and mix for 1 hour to create a 2 M carbonate solution.

-

pH Adjustment: Adjust the pH of the solution to 8.5 using 0.5 M NaOH.

-

Addition of Anhydride: Slowly add OSA dropwise to the HA solution to achieve the desired molar ratio (e.g., 50:1 OSA:HA).

-

Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

Purification: Transfer the reaction mixture to dialysis tubing and dialyze against ultrapure water at 4°C until the conductivity of the water reaches approximately 5 µS/cm.

-

Lyophilization: Freeze-dry the purified product to obtain the OSA-modified HA as a powder.

Self-Validation: The degree of substitution can be quantified using techniques like titration or NMR spectroscopy. The formation of the ester linkage can be confirmed by the appearance of a characteristic carbonyl peak (~1725 cm-1) in the FTIR spectrum.[18]

Protocol: Quantification of Protein Succinylation

This protocol is based on a mass spectrometry-based method for quantifying lysine succinylation and can be adapted to assess the modification of proteins with ODSA.[19][20]

Materials:

-

Protein of interest

-

Urea

-

Triethylammonium bicarbonate (TEAB)

-

Succinic anhydride-d4 (for creating a heavy-labeled internal standard) - ODSA would be the 'light' modifier

-

Sodium hydroxide (NaOH)

-

Endoproteinase (e.g., Trypsin, Glu-C)

-

HPLC system

-

Mass spectrometer (capable of data-independent acquisition)

Procedure:

-

Protein Solubilization: Prepare a solution of the protein (e.g., 1 µg/µL) in an amine-free buffer such as 8 M urea, 200 mM TEAB, pH 8.

-

Chemical Succinylation: Add a molar excess of ODSA to the protein solution and incubate at 4°C for 20 minutes.

-

pH Adjustment: Adjust the pH to ~8 with NaOH to reverse any O-acylation side products.

-

Proteolytic Digestion: Digest the succinylated protein with an appropriate endoproteinase according to the manufacturer's protocol.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer operating in data-independent acquisition (DIA) mode.

-

Data Analysis: Quantify the extent of succinylation by comparing the signal intensities of the modified ('light') peptides with their unmodified counterparts or with a heavy-labeled standard.

Self-Validation: The use of DIA allows for the accurate quantification of fragment ions, enabling the differentiation of site-specific modification, even on peptides containing multiple lysine residues.[20]

Characterization of ODSA-Modified Materials

A thorough characterization of materials modified with ODSA is crucial to ensure the success of the modification and to understand the properties of the final product.

| Technique | Purpose | Expected Outcome for Successful Modification |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirm covalent attachment | Appearance of a new ester carbonyl (C=O) peak around 1725 cm⁻¹ and a carboxylate (RCOO⁻) peak around 1570 cm⁻¹.[18] |

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy | Determine the degree of substitution and confirm structure | Appearance of new signals corresponding to the protons and carbons of the octadecyl chain and succinate moiety.[18] |

| Dynamic Light Scattering (DLS) | Measure the size and size distribution of nanoparticles | Provides the hydrodynamic diameter and polydispersity index (PDI) of self-assembled nanoparticles in solution. |

| Zeta Potential Analysis | Determine the surface charge of nanoparticles | The introduction of the succinate group will likely result in a negative zeta potential at neutral pH due to the free carboxyl group. |

| Thermogravimetric Analysis (TGA) | Assess thermal stability | The thermal decomposition profile of the modified material will differ from that of the starting material. |

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is classified as a skin and eye irritant.[21]

-

Personal Protective Equipment: Wear appropriate protective gloves, safety glasses, and a lab coat.[21]

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.[21]

-

Storage: Store in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents and bases.[21]

Conclusion

This compound (CAS 47458-32-2) is a valuable chemical tool for researchers in drug development. Its long alkyl chain and reactive anhydride group allow for the strategic modification of a wide range of molecules and materials. By imparting hydrophobicity, ODSA can be used to create novel drug delivery systems, enhance the formulation of poorly soluble drugs, and develop innovative prodrug strategies. The protocols and characterization techniques outlined in this guide, based on established methodologies for similar compounds, provide a solid foundation for harnessing the potential of ODSA in advancing pharmaceutical sciences.

References

- US Patent US20070190160A1, "Nanoparticles for drug-delivery", published August 16, 2007.

- JoVE, "Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry", published April 4, 2018.

- TCI Chemicals, "Safety Data Sheet: this compound",

- Request PDF, "Preparation and characterization of DeSC modified using succinic anhydride", published January 1, 2026.

- MDPI, "Preparation and Biological Activity Studies of Octenyl Succinic Anhydride Starch-Based Emulsions Containing Natural Essential Oils and Their Components", published May 10, 2024.

- MilliporeSigma, "Pharmaceutical Synthesis: The Role of Succinic Anhydride",

- MDPI, "Encapsulation of SAAP-148 in Octenyl Succinic Anhydride-Modified Hyaluronic Acid Nanogels for Treatment of Skin Wound Infections", published January 28, 2023.

- NIH, "Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles", published October 18, 2018.

- NIH, "Discovering the Landscape of Protein Modific

- MilliporeSigma, "The Role of Succinic Anhydride in Pharmaceutical Synthesis",

- PubMed, "Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry", published April 4, 2018.

- Google Patents, "US P

- MDPI, "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients", published November 29, 2019.

- Sigma-Aldrich, "2-OCTADECYLSUCCINIC ANHYDRIDE AldrichCPR",

- NIH, "Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers", published October 1, 2019.

- NIH, "Cellular Uptake of Nanoparticles: Journey Inside the Cell", published August 1, 2017.

- PubMed, "Impact of different hydrophobic ion pairs of octreotide on its oral bioavailability in pigs", published March 10, 2018.

- Justia Patents, "Drug Delivery Patents and Patent Applications (Class 977/906)

- NIH, "Systematic Patent Review of Nanoparticles in Drug Delivery and Cancer Therapy in the Last Decade", published October 13, 2021.

- MDPI, "Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms", published December 2, 2017.

- ORCA - Online Research @ Cardiff, "Impact of different hydrophobic ion pairs of octreotide on its oral bioavailability in pigs",

- PubMed, "Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review", published February 1, 2018.

- PubMed, "Analysis of oxidative modification of proteins", published May 1, 2007.

- PubMed, "Hydrophobic ion pairing: Key to highly payloaded self-emulsifying peptide drug delivery systems", published March 30, 2017.

- CP Lab Safety, "this compound, 250 grams",

- MedChemExpress, "Succinic anhydride, (2-dodecenyl)- (8CI)

- Quimidroga, "Pharmaceutical chemical synthesis intermediates",

- Request PDF, "Preparation, Characterization and Antibacterial Activity of Octenyl Succinic Anhydride Modified Inulin", published August 8, 2025.

- NIH, "Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes", published September 29, 2020.

- ChemicalBook, "this compound | 47458-32-2",

- Sigma-Aldrich, "this compound | 47458-32-2",

- PubChem, "2,5-Furandione, dihydro-3-octadecyl-",

- Organic Chemistry Portal, "2,5-Dihydrofuran synthesis",

- NIH, "Anhydride Prodrug of Ibuprofen and Acrylic Polymers", published March 26, 2012.

- European Patent Office, "PHARMACEUTICAL COMPOSITIONS COMPRISING NANOPARTICLES FOR THE TARGETED DELIVERY OF ANTIGENS", published February 22, 2023.

- ResearchGate, "Hydrophobic ion pairing: Encapsulating small molecules, peptides, and proteins into nanocarriers", published October 1, 2019.

- ResearchGate, "Heterocyclic Analogs of Prostaglandins: I. Synthesis of 3Alkyl(Aralkyl)-2,5-dihydrofuran-2-ones as Synthons for 11-Deoxy-10-oxaprostanoids", published August 9, 2025.

- MDPI, "Hydrophobic Modification of Cashew Gum with Alkenyl Succinic Anhydride", published February 28, 2020.

- Organic Chemistry Portal, "Synthesis of 2,3-Dihydrofurans",

- MDPI, "Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica", published July 26, 2022.

- Beilstein Journals, "Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure", published October 16, 2014.

- NIH, "Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride", published January 27, 2022.

- NIH, "A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and P

- Google Patents, "CN103833705A - Synthesis process of dodecenyl succinic anhydride", published June 4, 2014.

- Oral Drug Delivery,

- Taylor & Francis Online, "Alkenylsuccinic anhydrides – Knowledge and References",

Sources

- 1. This compound | 47458-32-2 [sigmaaldrich.com]

- 2. 2,5-Furandione, dihydro-3-octadecyl- | C22H40O3 | CID 96562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 47458-32-2 [chemicalbook.com]

- 5. 2-OCTADECYLSUCCINIC ANHYDRIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. nbinno.com [nbinno.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Impact of different hydrophobic ion pairs of octreotide on its oral bioavailability in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 18. Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages. [folia.unifr.ch]

- 19. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

octadecylsuccinic anhydride molecular weight and formula

An In-depth Technical Guide to Octadecylsuccinic Anhydride: Properties, Synthesis, and Applications in Drug Development

Authored by: A Senior Application Scientist

Introduction

This compound (ODSA) is a lipophilic derivative of succinic anhydride, characterized by the attachment of a long C18 alkyl chain. This modification imparts a significant hydrophobic character to the molecule, making it a valuable reagent in various industrial and research applications. For researchers, scientists, and professionals in drug development, ODSA offers a unique tool for the surface modification and functionalization of polymers and biomaterials. Its ability to introduce hydrophobicity allows for the creation of amphiphilic structures, which are pivotal in the formation of micelles, nanoparticles, and other drug delivery systems. This guide provides a comprehensive overview of the core technical aspects of ODSA, from its fundamental molecular properties to its synthesis and advanced applications in the pharmaceutical sciences.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a chemical compound are its molecular formula and weight. For this compound, the saturated form, these are well-defined. It is important to distinguish it from its unsaturated counterpart, octadecenylsuccinic anhydride, which has a slightly different molecular weight and formula due to the presence of a double bond in the alkyl chain.

The molecular formula for this compound is C22H40O3 .[1] Its molecular weight is approximately 352.56 g/mol .[1]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C22H40O3 | [1] |

| Molecular Weight | 352.56 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 77.0 to 81.0 °C | |

| Purity | >95.0% | |

| CAS Number | 47458-32-2 | [1] |

Synthesis of this compound

The synthesis of this compound generally involves the reaction of maleic anhydride with 1-octadecene, followed by a reduction of the double bond. A common method for the synthesis of similar anhydrides involves heating the corresponding dicarboxylic acid with a dehydrating agent like acetyl chloride or phosphorus oxychloride.[2]

A generalized workflow for the synthesis of this compound is outlined below. This process ensures the formation of a stable and pure product, which is crucial for its subsequent applications, especially in the pharmaceutical field where purity is paramount.

Caption: Generalized synthesis workflow for this compound.

Characterization of this compound

The identity and purity of synthesized this compound must be confirmed through various analytical techniques. This is a critical step to ensure the reliability and reproducibility of experiments where it is used.

Key Characterization Techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present in the molecule. For ODSA, characteristic peaks for the anhydride group (C=O stretching) and the alkyl chain (C-H stretching) would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the structure of the molecule, confirming the presence and connectivity of the octadecyl chain and the succinic anhydride ring.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming that it matches the expected value of 352.56 g/mol .

-

Melting Point Analysis: A sharp melting point range, consistent with the literature values (77-81 °C), indicates a high degree of purity.

The following diagram illustrates a typical workflow for the characterization of ODSA:

Caption: A typical workflow for the characterization of this compound.

Applications in Drug Development

The unique amphiphilic nature that this compound can impart to other molecules makes it particularly useful in the field of drug delivery. By reacting ODSA with hydrophilic polymers, researchers can create copolymers that self-assemble into nanostructures capable of encapsulating therapeutic agents.

Modification of Biopolymers for Drug Delivery

A prominent application of a similar compound, octenyl succinic anhydride (OSA), is the modification of polysaccharides like hyaluronic acid (HA) and starch.[3][4] This modification introduces a hydrophobic octenyl group, rendering the polymer amphiphilic.[3] These modified polymers can then self-assemble in aqueous solutions to form nanogels or nanoparticles, which can encapsulate and protect drugs.[3] This approach has been shown to improve the stability and bioavailability of encapsulated therapeutic agents.[3]

The principle of using ODSA is analogous. The long, saturated octadecyl chain provides a strong hydrophobic domain. When reacted with a hydrophilic polymer containing hydroxyl or amine groups, such as chitosan or certain modified starches, an amphiphilic copolymer is formed. These copolymers can then be used to create drug delivery systems with sustained release properties.

The following diagram illustrates the role of ODSA in the formation of a drug-loaded nanocarrier:

Caption: Role of ODSA in the formation of a drug delivery system.

Causality Behind Experimental Choices

The choice of ODSA in modifying biopolymers for drug delivery is driven by the need to create a stable, biocompatible, and effective drug carrier. The long C18 alkyl chain of ODSA provides a strongly hydrophobic domain, which is essential for the encapsulation of poorly water-soluble drugs. The succinic anhydride moiety provides a reactive handle for covalent attachment to the polymer backbone, ensuring the stability of the resulting amphiphilic copolymer. This self-validating system, where the properties of the final nanocarrier are a direct result of the well-defined properties of its components, is a cornerstone of rational drug delivery design.

Conclusion

This compound is a versatile molecule with significant potential in the field of drug development. Its well-defined molecular structure and physicochemical properties, coupled with its ability to impart amphiphilicity to biopolymers, make it a valuable tool for the design of advanced drug delivery systems. A thorough understanding of its synthesis and characterization is essential for its effective and reliable application. As the demand for more sophisticated and targeted drug delivery technologies grows, the utility of reagents like ODSA is expected to increase, paving the way for novel therapeutic solutions.

References

-

i-Octadecenyl succinic anhydride | C22H38O3 | CID 53850222 - PubChem. National Center for Biotechnology Information. [Link]

-

n-Octadecenylsuccinic anhydride | 28777-98-2 - BuyersGuideChem. BuyersGuideChem. [Link]

-

Synthesis of 2-octadecenyl succinic acid - PrepChem.com. PrepChem.com. [Link]

-

What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical. Ruqinba Chemical. [Link]

-

Encapsulation of SAAP-148 in Octenyl Succinic Anhydride-Modified Hyaluronic Acid Nanogels for Treatment of Skin Wound Infections - PMC. National Center for Biotechnology Information. [Link]

-

(a) Modification of ‐OH group of HA with octenyl succinic anhydride (b)... - ResearchGate. ResearchGate. [Link]

-

Fabrication of octenyl succinic anhydride starch grafted with folic acid and its loading potential for doxorubicin hydrochloride - PubMed. National Center for Biotechnology Information. [Link]

-

succinic anhydride - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions - MDPI. MDPI. [Link]

-

Preparation and characterization of DeSC modified using succinic anhydride | Request PDF. ResearchGate. [Link]

-

Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review - MDPI. MDPI. [Link]

Sources

- 1. 2-OCTADECYLSUCCINIC ANHYDRIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Encapsulation of SAAP-148 in Octenyl Succinic Anhydride-Modified Hyaluronic Acid Nanogels for Treatment of Skin Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fabrication of octenyl succinic anhydride starch grafted with folic acid and its loading potential for doxorubicin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Octadecylsuccinic Anhydride: Properties, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

Octadecylsuccinic anhydride (ODSA) is a cyclic carboxylic acid anhydride characterized by a saturated C18 alkyl chain attached to a succinic anhydride ring. This unique bifunctional structure imparts an amphiphilic nature to the molecule, featuring a long, nonpolar hydrocarbon tail and a highly reactive, polar anhydride head group. This duality makes ODSA a valuable and versatile intermediate in chemical synthesis, particularly for researchers, scientists, and drug development professionals. Its ability to covalently modify substrates, thereby introducing a significant hydrophobic character, is leveraged in diverse fields ranging from polymer science to the formulation of advanced drug delivery systems. This guide provides a comprehensive overview of the core physical and chemical characteristics of ODSA, its reactivity profile, established experimental methodologies, and its applications in modern research and development.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in various synthetic procedures.

| Property | Value | Reference(s) |

| CAS Registry Number | 47458-32-2 | [1] |

| Molecular Formula | C₂₂H₄₀O₃ | [1] |

| Molecular Weight | 352.56 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystalline solid | [3] |

| Melting Point | 77 - 81 °C | [3] |

| Solubility | Insoluble in water; Soluble in solvents like toluene. | [4] |

| Purity Specification | >95.0% (typically determined by titrimetric methods) | [3] |

Chemical Structure and Spectroscopic Profile

The molecular architecture of ODSA is central to its function as a hydrophobic modifying agent.

Caption: Chemical structure of this compound (ODSA).

Spectroscopic Analysis

Infrared (IR) Spectroscopy

As a saturated cyclic anhydride, the IR spectrum of ODSA is distinguished by two prominent carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations of the coupled carbonyl groups.[5]

-

Asymmetric C=O Stretch: Expected in the range of 1870–1845 cm⁻¹. This higher frequency band is characteristic of the out-of-phase stretching of the two carbonyls.

-

Symmetric C=O Stretch: Expected in the range of 1800–1775 cm⁻¹. This lower frequency, typically more intense band, corresponds to the in-phase stretching vibration.[5]

-

C-O-C Stretch: One or two strong bands are also observed between 1000 and 1300 cm⁻¹ corresponding to the stretching of the C-O-C bond within the anhydride ring.

-

C-H Stretches: Strong absorptions will be present around 2850-2960 cm⁻¹ due to the stretching of the numerous C-H bonds in the long octadecyl chain. An IR spectrum for ODSA is available in public databases.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, assigned spectrum for ODSA is not common, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure.[6][7]

-

¹H NMR:

-

Alkyl Chain Protons: A large, complex signal integrating to a high number of protons will be observed between ~0.8 ppm (terminal -CH₃) and ~1.6 ppm (multiple -CH₂- groups).

-

Succinic Ring Protons: The protons on the anhydride ring (adjacent to the alkyl chain and carbonyls) will appear further downfield, typically in the 2.5-3.5 ppm range, due to the deshielding effect of the adjacent carbonyl groups.

-

-

¹³C NMR:

-

Carbonyl Carbons: The most downfield signals will be from the two carbonyl carbons in the anhydride ring, expected around 170-175 ppm.

-

Alkyl Chain Carbons: A series of signals between ~14 ppm (terminal -CH₃) and ~35 ppm will correspond to the carbons of the octadecyl chain.

-

Succinic Ring Carbons: The sp³ hybridized carbons of the anhydride ring will resonate in the approximate range of 30-45 ppm.

-

Chemical Reactivity and Stability

The reactivity of ODSA is dominated by the electrophilic nature of the carbonyl carbons in the strained five-membered anhydride ring. This makes it an excellent acylating agent, susceptible to nucleophilic attack.

Key Reactions

-

Hydrolysis: ODSA is sensitive to moisture and will readily hydrolyze upon exposure to water, leading to ring-opening and the formation of the corresponding dicarboxylic acid, octadecylsuccinic acid. This reaction is often undesirable and necessitates storage in dry, inert conditions.

-

Esterification: In the presence of an alcohol (R'-OH), the anhydride ring opens to form a mono-ester derivative. This is a highly efficient and common reaction for covalently attaching the ODSA moiety to hydroxyl-containing molecules, such as polymers (e.g., Polyethylene glycol) or drug molecules.[4]

-

Amidation: Similarly, reaction with primary or secondary amines (R'-NH₂) yields the corresponding mono-amide, forming a stable amide bond. This reaction is fundamental for modifying proteins, peptides, or amine-functionalized polymers.

Caption: General workflow for the reaction of ODSA with a nucleophile.

Stability and Storage

-

Chemical Stability: ODSA is stable under proper storage conditions.[4]

-

Conditions to Avoid: Exposure to moisture must be strictly avoided to prevent hydrolysis.

-

Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and amines will react with ODSA.[4]

-

Recommended Storage: Store in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Applications in Research and Drug Development

The primary application of ODSA stems from its function as a potent hydrophobic modifying agent. By reacting it with hydrophilic substrates, researchers can create novel amphiphilic materials with tailored properties for various applications, especially in the pharmaceutical and biomedical fields.

Formation of Amphiphilic Polymers and Nanoparticles

A key strategy in modern drug delivery is the encapsulation of therapeutic agents within nanocarriers to improve their solubility, stability, and pharmacokinetic profile.[8][9][10] ODSA is an ideal building block for such systems.

-

Polymer Modification: ODSA can be reacted with hydrophilic polymers like poly(ethylene glycol) (PEG) to form amphiphilic diblock or triblock copolymers.[4] These copolymers can self-assemble in aqueous solutions to form nanoscale structures like micelles or polymersomes.

-

Drug Encapsulation: The hydrophobic core of these self-assembled nanoparticles serves as a reservoir for poorly water-soluble drugs, effectively solubilizing them in an aqueous medium.[8][11] The hydrophilic PEG shell provides a stealth-like surface that can help the nanoparticle evade the immune system and prolong its circulation time in the body.

Modification of Polysaccharides

Natural polysaccharides like starch, chitosan, and various gums are biodegradable and non-toxic, but their high hydrophilicity limits their use as emulsifiers or stabilizers in oil-in-water systems.[12]

-

Emulsification: Modification with long-chain alkenyl succinic anhydrides like ODSA introduces hydrophobic alkyl chains onto the polysaccharide backbone.[13][14] This creates an amphiphilic polymer that can effectively stabilize emulsions, making it valuable in the food, cosmetic, and pharmaceutical industries.[12]

Caption: Relationship between ODSA's structure and its key applications.

Experimental Protocols

Protocol 1: Synthesis of a PEG-ODSA Amphiphilic Copolymer

This protocol describes a representative solvent-free synthesis of a poly(ethylene glycol)-octadecylsuccinic anhydride diblock copolymer via ring-opening esterification.[4]

Materials:

-

Poly(ethylene glycol) monomethyl ether (mPEG-OH)

-

This compound (ODSA)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle with temperature control

-

Vacuum pump

Methodology:

-

Drying of Reagents: Dry the mPEG-OH in the reaction flask under vacuum at 80-100 °C for 4-6 hours to remove any residual water.

-

Reaction Setup: Allow the flask to cool to room temperature under an inert atmosphere.

-